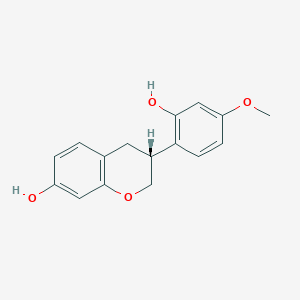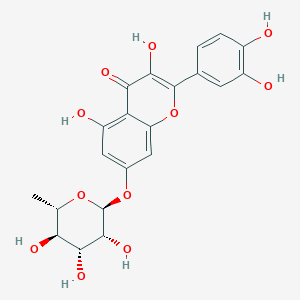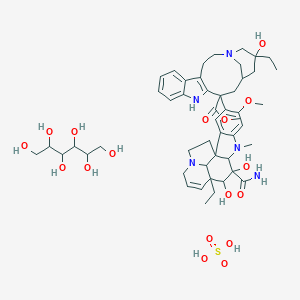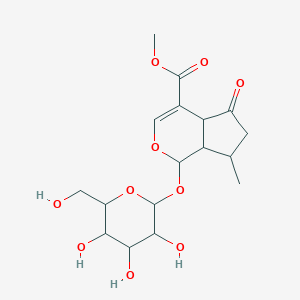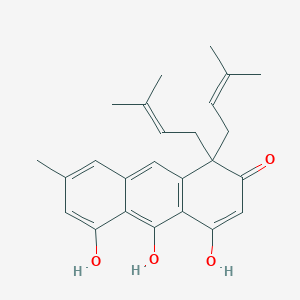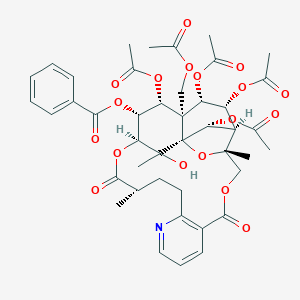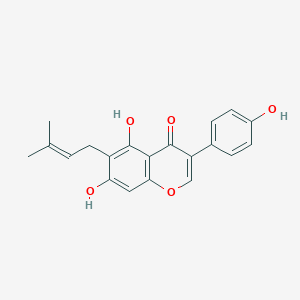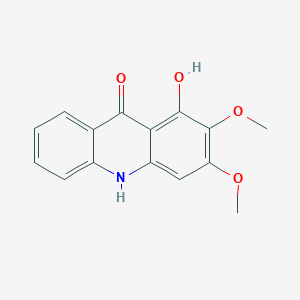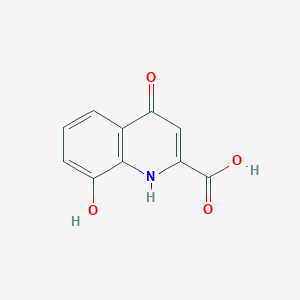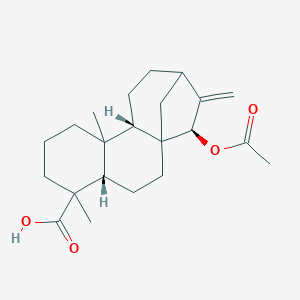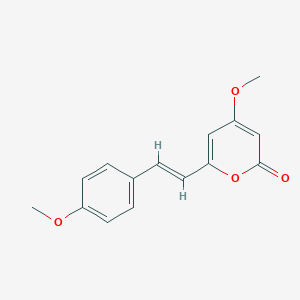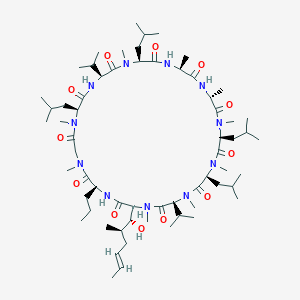
Cyclosporin G
概要
説明
ゲクロスポリンは、シクロスポリンGとしても知られており、合成ペプチドであり、シクロスポリンAの誘導体です。それはカルシニューリン阻害剤であり、主にノバルティスファーマAGによって開発されました。 ゲクロスポリンは、免疫系疾患、皮膚および筋骨格系疾患、および移植片拒絶、関節リウマチ、全身性エリテマトーデスなどの疾患における潜在的な治療的用途について研究されてきました .
準備方法
ゲクロスポリンは、アミノ酸の環状化を含む複雑なプロセスによって合成されます。合成経路は通常、L-ノルバリン、N-メチルグリシン、N-メチル-L-ロイシン、L-バリン、および他のアミノ酸の使用を含みます。 反応条件は、環状ペプチド構造の正しい形成を確実にするために、特定の温度と溶媒を必要とする場合が多いです . ゲクロスポリンの工業生産方法は、他の環状ペプチドに使用されるものと同様であり、大規模なペプチド合成および精製技術を含みます .
化学反応の分析
ゲクロスポリンは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ゲクロスポリンの酸化は、ヒドロキシル化誘導体の形成につながる可能性があります .
科学研究の応用
ゲクロスポリンは、その免疫抑制特性について広く研究されてきました。それは、T細胞の活性化を阻害することにより、移植片拒絶を予防するのに役立つ臓器移植に関連する研究で使用されてきました。さらに、ゲクロスポリンは、関節リウマチや全身性エリテマトーデスなどの自己免疫疾患の治療における潜在的な使用について調査されてきました。 免疫応答を調節する能力は、臨床および実験的設定の両方で貴重な化合物になります .
科学的研究の応用
Geclosporin has been extensively studied for its immunosuppressive properties. It has been used in research related to organ transplantation, where it helps prevent graft rejection by inhibiting T-cell activation. In addition, Geclosporin has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its ability to modulate the immune response makes it a valuable compound in both clinical and experimental settings .
作用機序
ゲクロスポリンは、カルシニューリン酵素を阻害することによってその効果を発揮します。この阻害は、T細胞活性化に不可欠な転写因子である活性化T細胞の核因子(NFAT)の脱リン酸化および活性化を防ぎます。 この経路を遮断することにより、ゲクロスポリンは免疫応答を効果的に抑制し、臓器拒絶の予防と自己免疫疾患の治療に役立ちます .
類似の化合物との比較
ゲクロスポリンは、シクロスポリンAやタクロリムスなどの他のカルシニューリン阻害剤に似ています。 シクロスポリンAに比べて腎毒性が低いとされており、長期使用における潜在的に安全な代替手段となっています . ピメクロリムスやシロリムスなどの他の類似の化合物も、免疫抑制剤として作用しますが、分子標的と作用機序が異なります .
類似化合物との比較
Geclosporin is similar to other calcineurin inhibitors such as Cyclosporin A and Tacrolimus. it is considered to be less nephrotoxic compared to Cyclosporin A, making it a potentially safer alternative for long-term use . Other similar compounds include Pimecrolimus and Sirolimus, which also act as immunosuppressants but have different molecular targets and mechanisms of action .
特性
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKGDQSIRSGUDJ-VSROPUKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1216.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74436-00-3 | |
| Record name | Geclosporin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074436003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GECLOSPORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA3JNW70T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CsG?
A1: Similar to CsA, CsG exhibits its immunosuppressive effects primarily by inhibiting T cell function. [] It achieves this by binding to cyclophilin, although with a lower affinity compared to CsA. [] CsG also binds to a 50-kDa binding protein (50-kDa BP). [] The binding affinities of CsG and its metabolites to both cyclophilin and 50-kDa BP correlate with their immunosuppressive potency, suggesting that these interactions are crucial for CsG's activity. []
Q2: How does CsG affect calcium signaling in T cells?
A3: CsG has been shown to inhibit the increase in cytosolic free calcium concentration ([Ca2+]i) induced by phytohemagglutinin (PHA) in T cells. [] This effect is similar to that observed with calcium channel blockers. [] Additionally, CsG can cause membrane depolarization, which might contribute to its inhibitory effect on PHA-induced changes in [Ca2+]i. []
Q3: What is the molecular formula and weight of CsG?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of CsG, they mention that it's a cyclic undecapeptide, similar to CsA. Given that CsG differs from CsA only in the substitution of norvaline for alpha-aminobutyric acid at the 2-position, its molecular formula is C62H111N11O12 and its molecular weight is 1218.6 g/mol.
Q4: Is there spectroscopic data available for CsG?
A5: Yes, researchers have employed various spectroscopic techniques to characterize CsG and its metabolites. These include: - Fast atom bombardment/mass spectroscopy (FAB/MS): Used to determine the structure and purity of CsG metabolites. [] - Proton nuclear magnetic resonance (1H NMR): Employed for structural assessment of CsG metabolites. [] - Carbon-13 nuclear magnetic resonance (13C NMR): Used alongside 1H NMR for comprehensive structural characterization of CsG metabolites. []
Q5: What is known about the stability of CsG in whole blood?
A6: Studies have shown that CsG demonstrates excellent stability in whole blood. Even after storage at ambient temperature or 4°C for up to 7 days, no significant decrease in CsG concentrations was observed. [] This stability is a significant advantage for therapeutic drug monitoring.
Q6: How is CsG absorbed and distributed in the body?
A7: CsG is rapidly absorbed following oral administration, as demonstrated in studies with healthy volunteers. [] The extent of absorption appears to be dose-independent. [] CsG exhibits a temperature-dependent distribution between erythrocytes and plasma. [] At therapeutic concentrations, the plasma/whole blood ratio remains relatively constant. []
Q7: How is CsG metabolized and excreted?
A8: CsG undergoes extensive metabolism, primarily through oxidative modifications at specific amino acid residues. [, , ] These metabolic pathways result in the formation of several metabolites, with GM1 (monohydroxylated CsG) and GM9 (9-hydroxylated CsG) being the major circulating metabolites in humans and various animal species. [, ] Excretion of CsG and its metabolites occurs primarily via the fecal route, with minimal renal excretion. [, ]
Q8: Are there any known differences in the pharmacokinetics of CsG compared to CsA?
A9: Yes, studies indicate that CsG might have a different pharmacokinetic profile compared to CsA. In a study with renal transplant recipients, CsG administration led to a less pronounced and sustained decrease in creatinine clearance (Clcr) over time compared to CsA. [] Additionally, the metabolite fraction in whole blood was significantly lower for CsG than for CsA. []
Q9: What are the implications of CsG's pharmacokinetic profile for therapeutic drug monitoring?
A10: The unique pharmacokinetic properties of CsG, including its distinct metabolic profile and potential differences in clearance compared to CsA, highlight the need for specific therapeutic drug monitoring guidelines. [] Using assays designed specifically for CsG is crucial to ensure accurate and reliable monitoring of drug exposure in patients. []
Q10: Are there any studies comparing the nephrotoxicity of CsG and CsA in animal models?
A12: Studies have consistently shown that CsG exhibits a lower potential for nephrotoxicity compared to CsA in animal models. [, , ] Both morphological and functional assessments of kidney function indicated significantly reduced nephrotoxicity with CsG, even at high dosages. []
Q11: Has CsG been evaluated in clinical trials for renal transplantation?
A13: Yes, CsG has been investigated in a pilot study involving renal transplant recipients. [] While the study demonstrated that immunosuppression after renal transplantation is achievable with CsG, it did not reveal significant advantages over CsA. [] All CsG-treated patients in the study experienced at least one acute rejection episode and some degree of nephrotoxicity. [] Notably, all CsG-treated patients showed signs of acute liver toxicity, which was dose-dependent and reversible. []
Q12: What analytical methods are available for measuring CsG concentrations?
A15: Several analytical methods have been developed and utilized for the quantification of CsG in biological fluids, including: - High-performance liquid chromatography (HPLC): Considered the gold standard for CsG measurement, offering high specificity and accuracy. [, , ] - Radioimmunoassay (RIA): Adapted from assays designed for CsA, RIA methods for CsG can be less specific due to cross-reactivity with metabolites. [, , ] - Fluorescence polarization immunoassay (FPIA): Similar to RIA, FPIA methods for CsG have been adapted from CsA assays and might exhibit cross-reactivity with metabolites, affecting their accuracy. [, , , ]
Q13: What are the challenges associated with using immunoassays for CsG measurement?
A16: A key challenge in utilizing immunoassays (both RIA and FPIA) for CsG quantification is the potential cross-reactivity with CsG metabolites. [, ] This cross-reactivity can lead to overestimation of CsG concentrations compared to HPLC measurements. [, ] It's important to consider these limitations when interpreting results from immunoassays, particularly in the context of therapeutic drug monitoring.
Q14: Does CsG interact with drug transporters?
A17: Yes, studies using a fluorescent CsG analogue in killifish renal proximal tubules suggest that CsG is a substrate for P-glycoprotein (P-gp), a multidrug transporter protein. [] This interaction could have implications for CsG's distribution and elimination.
Q15: Are there any known effects of CsG on drug-metabolizing enzymes?
A18: While specific information regarding CsG's interactions with drug-metabolizing enzymes is limited in the provided abstracts, research suggests that cytochrome P450 3A (CYP3A) might play a role in the metabolism of CsG, as well as CsA and FK506. [] Further investigation is needed to fully understand the potential for CsG to induce or inhibit drug-metabolizing enzymes.
Q16: How does CsG affect bone marrow colony formation?
A19: Studies have shown that both CsA and CsG can enhance the development of colonies from normal mouse bone marrow cells. [] This effect is thought to be mediated by the inhibition of an endogenous suppressor cell population that expresses Lyt-2.2. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


